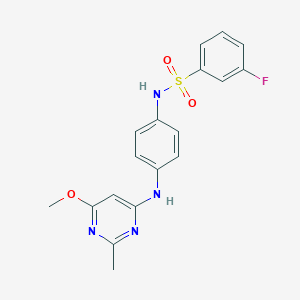

3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c1-12-20-17(11-18(21-12)26-2)22-14-6-8-15(9-7-14)23-27(24,25)16-5-3-4-13(19)10-16/h3-11,23H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGURVAOEWUCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reductive Coupling (Nitro-Sulfinate Pathway)

A plausible pathway involves nitro-group reduction and sulfinate coupling (Figure 1):

-

Nitroarene reduction : Nitro groups are reduced to nitroso intermediates using NaHSO₃/FeCl₂ .

-

Electrophilic substitution : Sodium sulfinate reacts with the nitroso intermediate to form N-sulfonyl hydroxylamine .

-

Final reduction : The hydroxylamine intermediate is reduced to the sulfonamide product .

Mechanistic Evidence :

-

Similar sulfonamide syntheses (e.g., 4-fluoro-N-(4-(methylsulfinyl)phenyl)benzenesulfonamide) achieved 72% yield under FeCl₂/NaHSO₃ conditions .

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts | Source |

|---|---|---|---|---|---|

| FeCl₂/NaHSO₃ | DMSO | 60 | 72 | Homocoupling (17%) | |

| Yb(OTf)₃ | Dioxane | Reflux | 54 | Unreacted quinone | |

| SnCl₂/NaHSO₃ | DMSO | 60 | Quant. | N-sulfonyl hydroxylamine |

Purification

-

Crude products are purified via SiO₂ chromatography (ethyl acetate/hexane) .

-

HPLC analysis confirms >95% purity for analogs like N-alkylated sulfonamides .

Functional Group Reactivity

-

Sulfonamide NH : Participates in H-bonding with biological targets (e.g., proteasome β6 subunit) . Alkylation of this group abolishes activity, confirming its critical role .

-

Pyrimidine ring : The 6-methoxy group enhances solubility, while the 2-methyl group stabilizes the aromatic system .

Comparative Analysis of Analogous Compounds

*Oral bioavailability in rats .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds can modulate protein kinase activity, which is crucial in the regulation of cellular processes such as growth and survival .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly through the inhibition of lipoxygenases, enzymes that play a role in the inflammatory response. Inhibition of 12-lipoxygenase (12-LOX) has been linked to therapeutic benefits in conditions such as diabetes and cardiovascular diseases. The selectivity of the compound against related lipoxygenases enhances its potential as a targeted therapy for inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is crucial for optimizing its efficacy and reducing side effects. Researchers have identified key structural features that contribute to its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases potency against target enzymes |

| Methoxy Group | Enhances solubility and bioavailability |

| Pyrimidine Ring | Critical for binding affinity to target proteins |

These insights are essential for the design of more effective derivatives with improved pharmacological profiles.

Case Studies and Research Findings

Several case studies have documented the effectiveness of compounds related to 3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide:

Inhibition of Cancer Cell Lines

In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .

Diabetes Management

Research has shown that compounds with similar structures can effectively reduce inflammation and improve insulin sensitivity in diabetic models. This suggests a promising application in managing type 1 and type 2 diabetes through targeted inhibition of inflammatory pathways .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Key Structural and Functional Differences

- Pyrimidine vs. Pyridine/Triazine Cores : The target compound’s pyrimidine core (as in Fedratinib ) contrasts with pyridine () or triazine () cores in analogues. Pyrimidines often enhance binding to kinase ATP pockets, while triazines may improve solubility due to polar substituents .

- Fluorine Substituents: The 3-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., ’s triazinyl sulfonamides) .

Physicochemical Properties

- Melting Points : Triazinyl sulfonamides () exhibit high melting points (121–382°C) due to hydrogen-bonding capable groups (e.g., hydroxyl), whereas the target compound’s methoxy/methyl groups may lower its melting point, enhancing solubility .

- Synthetic Complexity : The target compound’s synthesis likely parallels and , involving sulfonyl chloride-amine coupling. Fluorine incorporation may necessitate specialized conditions to avoid side reactions .

Research Implications

The target compound’s fluorine and methoxy/methyl groups balance lipophilicity and metabolic stability, making it a candidate for further kinase inhibition studies. Comparative data from analogues (e.g., Fedratinib , IZ5 ) underscore the need for substituent optimization to target specific pathways.

Biological Activity

3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of a fluorine atom, a sulfonamide group, and a pyrimidine moiety, which are critical for its biological interactions.

The biological activity of 3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is primarily attributed to its role as a kinase inhibitor . Similar compounds have been shown to target various kinases involved in cell signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and metabolism.

Target Kinases

- Src/Abl Kinase : Known for its role in cancer progression.

- Other Kinases : Potential effects on various other kinases involved in inflammatory responses and cellular stress responses.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. A study demonstrated that related sulfonamide derivatives effectively inhibited cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has shown promising results against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) against Gram-positive bacteria, indicating potential as an antimicrobial agent .

Case Studies

- Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in reducing tumor growth in xenograft models, suggesting that 3-fluoro derivatives could serve as lead compounds in cancer therapy .

- Antibacterial Efficacy : In another investigation, derivatives were tested against MRSA and showed significant bactericidal effects with MIC values ranging from 15.625 to 62.5 μM, demonstrating their potential utility in treating resistant infections .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Type | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Cancer Cell Lines | Variable | Induction of apoptosis via caspase activation |

| Antibacterial | MRSA | 15.625 - 62.5 | Inhibition of cell wall synthesis |

| Antifungal | Various Fungi | Variable | Disruption of fungal cell membrane integrity |

Q & A

Q. What synthetic routes are commonly employed to prepare 3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?

The synthesis typically involves sequential coupling reactions. First, the pyrimidin-4-amine core is prepared via nucleophilic aromatic substitution, followed by sulfonylation of the aniline intermediate. For example, outlines a multi-step synthesis for a related sulfonamide, highlighting the use of coupling agents like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives. Key steps include Buchwald-Hartwig amination for aryl-amine bond formation and sulfonyl chloride coupling under basic conditions (e.g., pyridine or Et₃N). Yield optimization often requires controlled temperature (0–5°C for sulfonylation) and inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated?

Characterization relies on orthogonal techniques:

- HPLC-MS : To confirm molecular weight and purity (>95%).

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyrimidine ring at δ 8.0–8.5 ppm).

- X-ray crystallography : demonstrates how crystal packing and hydrogen bonding (e.g., N–H⋯O interactions) validate stereochemistry and intermolecular interactions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens include:

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s prevalence in kinase inhibitors (see for analogous antimitotic agents) .

- Antimicrobial susceptibility testing : Disk diffusion or MIC assays, given the sulfonamide group’s historical role in antibacterials .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, fluoro) influence its binding affinity in target proteins?

Computational studies using Multiwfn ( ) can map electrostatic potential (ESP) surfaces to identify electron-deficient regions (e.g., fluorine’s electronegativity enhances hydrogen bonding). For example, the 3-fluoro group may increase binding to hydrophobic pockets via C–F⋯π interactions, while the methoxy group improves solubility but may sterically hinder target engagement. Molecular docking (e.g., AutoDock Vina) paired with MD simulations can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity across similar sulfonamide derivatives?

Contradictions often arise from assay conditions or structural nuances. For instance, notes that antimitotic activity in ABT-751 analogs depends on the pyridin-3-yl substitution pattern. To resolve discrepancies:

Q. How can crystallographic data inform the design of more potent analogs?

’s crystal structure analysis reveals that dihedral angles between the pyrimidine ring and aryl groups (e.g., 12.8° twist) impact conformational stability. Modifying substituents to enforce coplanarity (e.g., replacing methoxy with smaller groups) may enhance π-stacking with target proteins. Additionally, weak C–H⋯π interactions (observed in ) can be optimized via halogen bonding .

Q. What methodologies assess the compound’s solubility and bioavailability?

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Permeability : Caco-2 cell monolayer assays.

- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms). highlights how trifluoromethyl groups improve metabolic stability by resisting oxidative degradation .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Flow chemistry : Reduces side reactions ( mentions continuous reactors for imidazo[1,2-a]pyrimidine derivatives).

- Catalyst screening : Pd/XPhos for efficient Buchwald-Hartwig coupling (≥80% yield, ).

- Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted sulfonyl chlorides .

Q. What computational tools predict off-target interactions?

- Pharmacophore modeling : Tools like Schrödinger’s Phase identify shared features with known inhibitors.

- Proteome-wide docking : SwissDock or HADDOCK assess promiscuity. ’s Multiwfn can further analyze charge transfer effects .

Data Contradiction Analysis

Q. Why do similar sulfonamides exhibit divergent enzymatic inhibition profiles?

Subtle structural variations (e.g., para vs. meta substitution) alter binding modes. For example, ’s thiazol-4-yl substituent creates steric clashes in some kinases but not others. Pair cryo-EM with alanine scanning to map binding site flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.